molecular formula C22H26ClN3O2 B2572657 (1-(4-Chlorophenyl)cyclopentyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2097920-75-5

(1-(4-Chlorophenyl)cyclopentyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2572657
CAS No.: 2097920-75-5
M. Wt: 399.92
InChI Key: JILGKNFFSYCEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl ring attached to a 4-chlorophenyl group, a piperidin-1-yl group, and a 2-methylpyrimidin-4-yl group. The presence of these functional groups suggests potential reactivity with a variety of other chemical species.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures have been involved in a variety of reactions. For example, organoboron compounds have been used in a wide range of transformations, including oxidations, aminations, halogenations, and C–C bond formations .

Scientific Research Applications

Anticancer and Antimicrobial Potential

Research has explored the synthesis of heterocyclic compounds that incorporate the (1-(4-Chlorophenyl)cyclopentyl) moiety, showing significant promise in anticancer and antimicrobial applications. For example, a study focused on the synthesis of novel biologically potent compounds, including 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, demonstrated notable anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, highlighting their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Structural and Theoretical Studies

Another aspect of scientific research involves the structural and theoretical analysis of compounds with similar structures to (1-(4-Chlorophenyl)cyclopentyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone. Studies have characterized compounds through spectroscopic techniques and single-crystal X-ray diffraction, providing insights into their structural configurations and potential reactivity. For instance, thermal, optical, etching, and structural studies, along with theoretical calculations, have been conducted on related compounds, which could inform the development of new materials or drugs with enhanced properties (Karthik et al., 2021).

Antitubercular Activities

The (1-(4-Chlorophenyl)cyclopentyl) moiety has also been incorporated into compounds evaluated for antitubercular activities. Research in this area has led to the synthesis of compounds with significant inhibitory effects on Mycobacterium tuberculosis, including strains resistant to conventional treatments. This research not only contributes to the fight against tuberculosis but also demonstrates the versatility of the (1-(4-Chlorophenyl)cyclopentyl) framework in medicinal chemistry (Bisht et al., 2010).

Molecular Interaction Studies

Furthermore, the understanding of molecular interactions involving compounds with the (1-(4-Chlorophenyl)cyclopentyl) core has been enhanced through computational studies, such as molecular docking and comparative molecular field analysis (CoMFA). These studies provide valuable information on how such compounds might interact with biological targets, offering a basis for the design of more effective drugs with specific mechanisms of action (Shim et al., 2002).

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c1-16-24-13-8-20(25-16)28-19-9-14-26(15-10-19)21(27)22(11-2-3-12-22)17-4-6-18(23)7-5-17/h4-8,13,19H,2-3,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILGKNFFSYCEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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